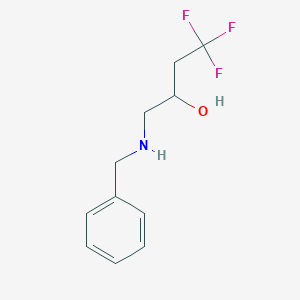
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol typically involves the reaction of benzylamine with 4,4,4-trifluorobutan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
化学反応の分析
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol has several scientific research applications, including:
作用機序
The mechanism of action of 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol can be compared with other similar compounds, such as:
1-Benzylamino-4,4,4-trifluoro-butan-1-ol: Similar structure but different position of the hydroxyl group.
1-Benzylamino-4,4,4-trifluoro-butan-3-ol: Another positional isomer with different chemical properties.
1-Benzylamino-4,4,4-trifluoro-butan-2-one: A ketone derivative with distinct reactivity and applications.
生物活性
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12F3N. The presence of a trifluoromethyl group enhances its lipophilicity and solubility in organic solvents, which are crucial factors for biological interactions. The benzylamino moiety contributes to its potential as a pharmacological agent by facilitating interactions with biological targets.
Medicinal Chemistry Applications
This compound exhibits notable biological activities that suggest potential therapeutic applications. It is particularly relevant in the development of trifluoromethylpyridine-containing compounds , which are significant in agrochemicals and pharmaceuticals.
Key Biological Activities:
- Inhibition of Enzymes: While specific mechanisms of action are not well-documented, the compound's structural characteristics indicate potential interactions with various enzymes.
- Agrochemical Development: The compound serves as a precursor for synthesizing new agrochemicals with enhanced efficacy due to the incorporation of fluorinated moieties.
Interaction Studies
Studies have demonstrated that this compound can form complexes with various biological targets. Interaction studies often involve:
- Ligand-Receptor Binding Assays: These assays assess the binding affinity of the compound to specific receptors or enzymes.
- Cell-Based Assays: Evaluating the compound's effects on cell viability and metabolic activity provides insights into its pharmacological potential.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Amino-3-(benzylamino)-4,4,4-trifluorobutan-2-ol | Contains an additional amino group | Potentially enhanced biological activity |
| Trifluoroethanol | Simple alcohol with trifluoromethyl group | Primarily used as a solvent |
| 1-(Phenylamino)-4,4,4-trifluorobutan-2-ol | Similar amine structure but with phenyl | Different electronic properties due to phenyl ring |
特性
IUPAC Name |
1-(benzylamino)-4,4,4-trifluorobutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)6-10(16)8-15-7-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPYXVWKZLCGAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(CC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













